N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Description
N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at the 5-position and linked to a cyclohexanecarboxamide moiety. This structure combines the electron-rich thiadiazole ring (with N and S heteroatoms) and the hydrophobic cyclohexane group, making it a candidate for diverse applications, including enzyme inhibition, metal chelation, and anticancer activity, as inferred from structurally related compounds .
Properties
IUPAC Name |
N-(5-amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4OS/c10-8-12-13-9(15-8)11-7(14)6-4-2-1-3-5-6/h6H,1-5H2,(H2,10,12)(H,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSYSZCTMSFEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1503718-67-9 | |
| Record name | N-(5-amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced thiadiazole compounds, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with biological targets, such as enzymes and receptors. The thiadiazole ring allows the compound to cross cellular membranes and interact strongly with its targets. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .
Comparison with Similar Compounds
Key Observations:
Thiadiazole vs. Thiourea Backbone: The target compound’s thiadiazole core differs from thiourea derivatives (H2L1–H2L9), which exhibit strong metal-binding via S and N donors . Thiadiazoles may prioritize enzyme inhibition (e.g., glucocerebrosidase in ) over metal chelation.
Substituent Effects: Cyclohexane vs. Amino vs. Ethyl/Chloro: The 5-amino-thiadiazole moiety contrasts with 5-ethyl () or 5-chloro () groups, which may reduce steric hindrance and enhance nucleophilic reactivity .
Biological Activity Trends :
- Thiadiazole-carboxamide hybrids (e.g., ) show promise in enzyme inhibition and anticancer activity. The target compound’s lack of polar groups (e.g., hydroxyls in ) may limit solubility but improve blood-brain barrier penetration .
- Sulfonamide and dioxin-containing derivatives () demonstrate how auxiliary functional groups can diversify biological targeting, suggesting the target compound could be modified similarly .
Biological Activity
N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C9H14N4OS
- Molecular Weight : 226.3 g/mol
- CAS Number : 1503718-67-9
The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in cell proliferation and survival. The thiadiazole moiety is known for its ability to inhibit various enzymes and pathways that are crucial for cancer cell growth and microbial survival.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of thiadiazole compounds exhibit potent cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported an IC50 value of 0.28 µg/mL for a related thiadiazole derivative against MCF-7 cells, indicating strong growth inhibition through G2/M phase cell cycle arrest .
- Mechanistic Insights : The compound may exert its anticancer effects by down-regulating key proteins such as MMP2 and VEGFA, which are involved in tumor progression and angiogenesis .
Antimicrobial Activity
This compound also shows promising antimicrobial properties:
- Broad Spectrum Activity : The compound has been tested against various bacterial strains, including Salmonella typhi and Escherichia coli, demonstrating significant inhibition zones in disk diffusion assays at concentrations around 500 µg/disk .
- Comparative Efficacy : When compared to other thiadiazole derivatives, this compound exhibited comparable or superior antimicrobial activity, suggesting that structural modifications can enhance efficacy against resistant strains .
Data Summary
| Biological Activity | Cell Line/Organism | IC50/Activity Level |
|---|---|---|
| Anticancer | MCF-7 | 0.28 µg/mL |
| Anticancer | HepG2 | 9.6 µM |
| Antimicrobial | E. coli | Zone of inhibition |
| Antimicrobial | S. typhi | Zone of inhibition |
Case Study 1: Anticancer Efficacy
A study demonstrated the synthesis of a series of 1,3,4-thiadiazole derivatives which were tested for their anticancer properties. The most potent derivative showed significant cytotoxicity against both MCF-7 and HepG2 cell lines, supporting the hypothesis that modifications to the thiadiazole structure can enhance biological activity .
Case Study 2: Antimicrobial Properties
Research focused on the antimicrobial efficacy of various thiadiazole derivatives revealed that this compound exhibited strong activity against multiple bacterial strains. This was particularly notable in its effectiveness against drug-resistant strains, indicating potential for therapeutic applications in infectious diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves forming the thiadiazole ring via cyclization of thiosemicarbazide derivatives, followed by acylation with cyclohexanecarboxylic acid chloride. Key parameters include solvent polarity (e.g., DMF or ethanol), temperature control (60–80°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization ensures purity. Reaction yields are optimized by adjusting reaction time and catalyst use (e.g., triethylamine for acylation) .
- Characterization : Confirmation of structure requires -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify functional groups and molecular weight .
Q. How can researchers determine the solubility and stability of this compound under varying pH conditions?
- Methodology : Solubility is assessed using shake-flask methods in solvents (e.g., water, DMSO, ethanol) at 25°C. Stability studies involve incubating the compound in buffers (pH 1–13) and analyzing degradation via HPLC over 24–72 hours. Thermal stability is evaluated using thermogravimetric analysis (TGA) at 25–300°C .
Q. What spectroscopic techniques are essential for confirming the compound’s structure and purity?
- Methodology :
- NMR spectroscopy : Identifies proton and carbon environments, confirming cyclohexane and thiadiazole moieties.
- FT-IR : Validates amide bonds (C=O stretch at ~1650 cm) and amino groups (N–H stretch at ~3300 cm).
- Mass spectrometry : HRMS confirms molecular formula (e.g., CHNOS) and detects impurities .
Advanced Research Questions
Q. How can conflicting bioactivity data in antimicrobial assays be resolved?
- Methodology : Contradictions may arise due to assay variability (e.g., broth microdilution vs. agar diffusion). Researchers should:
- Use standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin).
- Perform dose-response curves to calculate IC values.
- Apply statistical models (e.g., ANOVA with post-hoc tests) to assess significance. Cross-validation with molecular docking studies may explain target selectivity .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Nanoparticle encapsulation : Use liposomes or PLGA nanoparticles to improve plasma stability.
- Pharmacokinetic profiling : Conduct bioavailability studies in rodent models using LC-MS/MS to track plasma concentrations over time .
Q. How can computational methods elucidate the mechanism of action against cancer targets?
- Methodology :
- Molecular docking : Screen against kinases (e.g., EGFR, VEGFR) using AutoDock Vina to predict binding affinities.
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability.
- QSAR modeling : Corrogate structural features (e.g., electron-withdrawing substituents) with IC data to optimize derivatives .
Q. What experimental designs address low yield in multi-step syntheses?
- Methodology :
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, catalyst loading).
- Flow chemistry : Implement continuous flow reactors for thiadiazole ring formation to enhance reproducibility.
- In-line analytics : Monitor reactions via FT-IR or Raman spectroscopy for real-time optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
